molecular formula C21H23N5O B10998210 2-(1H-indol-3-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

2-(1H-indol-3-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

Cat. No.: B10998210
M. Wt: 361.4 g/mol
InChI Key: YSTXEYUSGFGZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide is a complex organic compound that features an indole core linked to a triazolopyridine moiety via an acetamide linkage. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole-3-carbaldehyde derivative, which is then subjected to a series of reactions to introduce the triazolopyridine moiety and the acetamide linkage. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability, efficiency, and environmental sustainability. These methods often employ automated systems to control reaction parameters and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce different amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potential biological activities .

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and triazolopyridine-containing molecules, such as:

Uniqueness

What sets 2-(1H-indol-3-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide apart is its unique combination of the indole and triazolopyridine moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Biological Activity

The compound 2-(1H-indol-3-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This compound integrates an indole moiety with a triazolopyridine structure, which is known for its diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step organic reactions where tryptamine derivatives are coupled with triazolopyridine precursors. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have indicated that compounds featuring indole and triazole moieties exhibit significant anticancer properties. For instance, a related study demonstrated that indole derivatives could inhibit cancer cell proliferation effectively. The specific compound has shown promising results in inhibiting tumor growth in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)1.05 ± 0.17Induces apoptosis
Compound BMCF-7 (Breast)0.98 ± 0.08Inhibits c-Met signaling
Target CompoundHeLa (Cervical)TBDTBD

Neuroprotective Effects

The neuroprotective potential of compounds containing indole and triazole structures has been explored in several studies. For example, GSK-3β inhibitors derived from similar scaffolds have been shown to protect neurons from glutamate-induced toxicity and improve outcomes in models of cerebral ischemia.

Case Study: Neuroprotection in Ischemia Models

In a study involving animal models of cerebral ischemia, a related compound significantly reduced infarct size and improved neurological function post-stroke. This suggests that the target compound may possess similar neuroprotective capabilities.

The biological activity of This compound may be attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation. The interaction with GSK-3β is particularly noteworthy as it plays a crucial role in various cellular processes including apoptosis and cell cycle regulation.

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide

InChI

InChI=1S/C21H23N5O/c1-14(2)11-18(21-25-24-19-9-5-6-10-26(19)21)23-20(27)12-15-13-22-17-8-4-3-7-16(15)17/h3-10,13-14,18,22H,11-12H2,1-2H3,(H,23,27)

InChI Key

YSTXEYUSGFGZRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.